1-bromo-4-[(1S)-1-methoxyethyl]benzene
Description
Properties
CAS No. |
1932197-99-3 |
|---|---|
Molecular Formula |
C9H11BrO |
Molecular Weight |
215.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 4 1s 1 Methoxyethyl Benzene and Its Enantiomers
Enantioselective Synthetic Approaches
The critical step in synthesizing the target compound is the creation of the chiral center. This is most commonly achieved through the asymmetric synthesis of its immediate precursor, (S)-1-(4-bromophenyl)ethanol, from the prochiral ketone, 4-bromoacetophenone.
Asymmetric transition-metal catalysis provides a powerful tool for the enantioselective reduction of prochiral ketones to chiral alcohols. Asymmetric transfer hydrogenation (ATH) is a particularly effective method. This reaction typically employs a metal catalyst, such as ruthenium or rhodium, complexed with a chiral ligand. sigmaaldrich.comwikipedia.org For the synthesis of (S)-1-(4-bromophenyl)ethanol, 4-bromoacetophenone is reduced using a hydrogen donor, commonly isopropanol (B130326) or a formic acid/triethylamine mixture, in the presence of a chiral catalyst system.
A well-known catalyst system for this transformation is [RuCl(p-cymene)((S,S)-Ts-DPEN)], where (S,S)-Ts-DPEN is N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine. sigmaaldrich.com This system efficiently transfers hydrogen to the ketone, with the chiral ligand directing the approach of the hydride to one face of the carbonyl group, resulting in the formation of the (S)-alcohol with high enantioselectivity. Rhodium-based catalysts paired with chiral diamine ligands have also demonstrated high efficiency and enantioselectivity in the ATH of aromatic ketones. rsc.org The electronic properties of the ligands can be fine-tuned to optimize chemical yield and enantiomeric excess. thieme-connect.de
Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct a subsequent stereoselective reaction. numberanalytics.comwikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. While less direct for this specific target compared to asymmetric catalysis, a hypothetical strategy could involve a chiral auxiliary to control the formation of the chiral center.
For instance, a substrate like 4-bromophenylacetic acid could be coupled to a chiral auxiliary, such as a chiral oxazolidinone (an Evans auxiliary) or an amide derived from pseudoephedrine. wikipedia.orgnih.gov The resulting chiral imide can be enolized and then methylated. The steric bulk of the auxiliary directs the approach of the electrophile (methyl iodide), leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent reductive cleavage of the auxiliary would yield the corresponding enantiomerically enriched alcohol or aldehyde, which could then be converted to the final product.
| Chiral Auxiliary | Typical Reaction | Stereocontrol Mechanism |
| Evans Oxazolidinone | Aldol Reaction, Alkylation | Forms a Z-enolate which chelates to a Lewis acid, creating a rigid structure that blocks one face from the electrophile. |
| Pseudoephedrine/Pseudoephenamine | Alkylation of Amides | The α-proton is removed to form an enolate; the auxiliary's structure directs the incoming alkyl group to one face. nih.gov |
| Camphorsultam | Aldol, Michael Addition, Claisen Rearrangement | The sultam ring provides a sterically hindered environment, forcing reagents to approach from the less hindered side. |
Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. jocpr.com For the synthesis of 1-bromo-4-[(1S)-1-methoxyethyl]benzene, this method can be applied to its racemic precursor, (±)-1-(4-bromophenyl)ethanol.
Lipase-catalyzed transesterification is a common and highly effective method for the kinetic resolution of secondary alcohols. researchgate.net In this process, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770). The enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. For example, using this method on the structurally similar (R,S)-1-(4-methoxyphenyl)ethanol with the immobilized lipase Novozym 40086 resulted in the unreacted (S)-alcohol with an enantiomeric excess (ee) of 99.87% at a conversion of 56.71%. nih.gov A similar application to racemic 1-(4-bromophenyl)ethanol (B1212655) would involve the lipase preferentially acylating the (R)-enantiomer, leaving behind the desired, unreacted (S)-1-(4-bromophenyl)ethanol with very high enantiopurity. The acetylated (R)-enantiomer can then be easily separated from the unreacted (S)-alcohol. mdpi.com
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high stereo-, regio-, and chemoselectivity. The asymmetric reduction of 4-bromoacetophenone to (S)-1-(4-bromophenyl)ethanol is well-documented using various microorganisms. masterorganicchemistry.com This approach is often preferred due to its mild reaction conditions, high enantioselectivity, and environmental benefits.
A range of yeasts and fungi have been shown to effectively reduce 4-bromoacetophenone. For instance, strains of Rhodotorula and Pichia can produce the (S)-alcohol with high conversion and excellent enantiomeric excess. masterorganicchemistry.com Conversely, other microorganisms like Aspergillus niger and Geotrichum candidum can be used to produce the (R)-enantiomer, demonstrating the versatility of biocatalysis. masterorganicchemistry.com Isolated enzymes, such as engineered secondary alcohol dehydrogenases (TeSADH), also serve as powerful catalysts for this transformation, providing quantitative yields and enantiomeric excesses often greater than 99%. youtube.com
| Biocatalyst | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee, %) |
| Pichia sp. | (S) | 64.5 | 89.8 |
| Rhodotorula rubra | (S) | 96.1 | 98.8 |
| Rhodotorula minuta | (S) | 99.4 | 98.2 |
| Geotrichum candidum | (R) | 91.9 | 97.4 |
| Aspergillus niger | (R) | 98.4 | >99 |
Table based on data from biocatalytic reduction studies of 4-bromoacetophenone. masterorganicchemistry.com
Once the enantiopure (S)-1-(4-bromophenyl)ethanol is obtained, the final step is a straightforward etherification. The Williamson ether synthesis is a classic and reliable method for this conversion. masterorganicchemistry.comyoutube.com The alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663), in an Sₙ2 reaction to form the desired this compound.
Regioselective and Chemoselective Bromination Strategies of Precursors
The regiochemistry of the final product requires a bromine atom at the para position of the benzene (B151609) ring. This can be achieved by brominating a suitable precursor. The choice of precursor and reaction conditions is critical to ensure high regioselectivity.
A highly effective strategy is to start with a molecule where the desired regiochemistry is already established. 4-Bromoacetophenone is a commercially available starting material that serves this purpose perfectly. It is typically synthesized via the Friedel-Crafts acylation of bromobenzene. In this reaction, the bromo group on the benzene ring directs the incoming acetyl group primarily to the para position, leading to the desired 4-bromoacetophenone with high selectivity.
Alternatively, if one were to start with a precursor like (S)-1-methoxyethylbenzene, an electrophilic aromatic bromination would be required. The ethyl-methoxy group is an ortho-, para-director. Due to steric hindrance from the side chain, bromination with reagents like N-Bromosuccinimide (NBS) or Br₂ with a Lewis acid catalyst would yield a mixture of the ortho and para isomers, requiring subsequent purification. To achieve high para-selectivity, the bromination of anisole (B1667542) (methoxybenzene) is a well-established precedent, where the strongly activating and para-directing methoxy (B1213986) group leads almost exclusively to the 1-bromo-4-methoxybenzene product. nih.gov
Derivatization from Readily Available Chiral Feedstocks
This approach involves modifying an existing, inexpensive chiral molecule (from the "chiral pool") to create the target compound. However, for this compound, a more common and efficient strategy is the derivatization of a readily available prochiral feedstock, which is 4-bromoacetophenone.
The synthesis begins with the prochiral ketone and introduces the chirality through one of the enantioselective methods described previously (Section 2.1). The most prominent pathway is:
Asymmetric Reduction: 4-bromoacetophenone is reduced to (S)-1-(4-bromophenyl)ethanol using either an asymmetric catalyst (e.g., Ru/Ts-DPEN) or a biocatalyst (e.g., Rhodotorula yeast). sigmaaldrich.commasterorganicchemistry.com
Etherification: The resulting chiral alcohol is then methylated. The Williamson ether synthesis is the standard method, where the alcohol is treated with sodium hydride and methyl iodide to form the final methoxy ether product. masterorganicchemistry.com
This sequence represents the most direct and widely applied strategy, leveraging powerful asymmetric technologies to transform a simple, achiral starting material into the desired enantiomerically pure target compound.
Scalable Synthetic Protocols for Research and Development
The synthesis of this compound on a research and development scale is primarily achieved through a two-step sequence starting from the readily available prochiral ketone, 4-bromoacetophenone. The key transformations involve an initial enantioselective reduction of the ketone to the corresponding chiral alcohol, followed by methylation of the resulting secondary alcohol.
Enantioselective Reduction of 4-Bromoacetophenone
The critical step in establishing the stereochemistry of the final product is the asymmetric reduction of 4-bromoacetophenone to produce the chiral intermediate, (S)-1-(4-bromophenyl)ethanol. For large-scale synthesis, several highly efficient and well-established methods are employed, most notably the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation.
Corey-Bakshi-Shibata (CBS) Reduction:
The CBS reduction is a widely utilized method for the enantioselective reduction of prochiral ketones. wikipedia.orgnrochemistry.comalfa-chemistry.com It employs a chiral oxazaborolidine catalyst, often derived from proline, in the presence of a borane (B79455) source such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂). nrochemistry.comalfa-chemistry.com The catalyst, which can be used in substoichiometric amounts, directs the hydride delivery from the borane to one face of the ketone, leading to the formation of the desired enantiomer of the alcohol with high enantiomeric excess (ee). wikipedia.orgnrochemistry.com
A key advantage of the CBS reduction is the predictable stereochemical outcome. The use of an (S)-oxazaborolidine catalyst typically yields the (R)-alcohol, while the (R)-catalyst produces the (S)-alcohol. youtube.com Therefore, to obtain (S)-1-(4-bromophenyl)ethanol, the (R)-CBS catalyst is employed. The reaction is typically conducted under anhydrous conditions in an aprotic solvent like tetrahydrofuran (B95107) (THF). nrochemistry.com
Noyori Asymmetric Hydrogenation:
Another powerful and industrially relevant method is the Noyori asymmetric hydrogenation. wikipedia.orgharvard.edu This reaction utilizes a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand. wikipedia.orgnih.gov The hydrogenation of ketones with these catalysts proceeds with exceptional enantioselectivity and high turnover numbers, making it highly suitable for large-scale production. wikipedia.org
For the synthesis of (S)-1-(4-bromophenyl)ethanol, a catalyst system composed of a ruthenium precursor, (S)-BINAP, and a (S,S)-diamine ligand is typically used. The reaction is carried out under a hydrogen atmosphere in a suitable solvent, often an alcohol like isopropanol. nih.gov
Biocatalytic Reduction:
An increasingly attractive alternative for scalable enantioselective reductions is the use of biocatalysts, such as whole cells of microorganisms or isolated enzymes (ketoreductases). researchgate.netresearchgate.net Various yeast strains and filamentous fungi have been shown to effectively reduce substituted acetophenones with high enantioselectivity. researchgate.net For instance, certain microorganisms can produce (S)-1-(4-bromophenyl)ethanol with high conversion and excellent enantiomeric excess. researchgate.net This approach offers the benefits of mild reaction conditions, high selectivity, and environmental compatibility.
Table 1: Comparison of Scalable Enantioselective Reduction Methods for 4-Bromoacetophenone
| Method | Catalyst System | Reducing Agent | Typical Conditions | Key Advantages |
|---|---|---|---|---|
| Corey-Bakshi-Shibata (CBS) Reduction | (R)-oxazaborolidine | Borane complex (e.g., BH₃·THF) | Anhydrous THF, low temperature | Predictable stereochemistry, high ee, broad substrate scope. wikipedia.orgnrochemistry.comyoutube.com |
| Noyori Asymmetric Hydrogenation | Ru-(S)-BINAP-(S,S)-diamine | Hydrogen gas (H₂) | Isopropanol, under pressure | Very high turnover numbers, exceptional ee, industrial applicability. wikipedia.orgharvard.edunih.gov |
| Biocatalytic Reduction | Whole cells or enzymes | Co-factor regeneration system | Aqueous media, near ambient temperature | Mild conditions, high selectivity, "green" process. researchgate.netresearchgate.net |
Methylation of (S)-1-(4-Bromophenyl)ethanol
Once the chiral alcohol, (S)-1-(4-bromophenyl)ethanol, is obtained with high enantiopurity, the final step is the methylation of the hydroxyl group to form the target ether, this compound. The Williamson ether synthesis is the most common and scalable method for this transformation. wikipedia.orgmasterorganicchemistry.com
Williamson Ether Synthesis:
This classic SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent. wikipedia.orgmasterorganicchemistry.com For scalable applications, a strong, non-nucleophilic base is used to ensure complete deprotonation of the secondary alcohol. Sodium hydride (NaH) is a common choice, which irreversibly deprotonates the alcohol to form the sodium alkoxide, with the evolution of hydrogen gas. masterorganicchemistry.com
The resulting alkoxide is then treated with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). researchgate.net The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). It is crucial to maintain anhydrous conditions to prevent quenching of the base and the alkoxide.
Phase-Transfer Catalysis in Methylation:
To circumvent the need for strictly anhydrous conditions and the use of a strong base like sodium hydride, phase-transfer catalysis (PTC) can be employed for the methylation step. researchgate.netresearchgate.net In this approach, the reaction can be performed in a biphasic system (e.g., an organic solvent and aqueous sodium hydroxide). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), facilitates the transfer of the hydroxide (B78521) ion into the organic phase to deprotonate the alcohol, or the transfer of the alkoxide into the organic phase to react with the methylating agent. researchgate.net This method often leads to cleaner reactions and simpler work-up procedures.
Table 2: Scalable Methylation Protocols for (S)-1-(4-Bromophenyl)ethanol
| Method | Base | Methylating Agent | Solvent | Key Considerations |
|---|---|---|---|---|
| Williamson Ether Synthesis (Standard) | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄) | Anhydrous THF or DMF | Requires strictly anhydrous conditions; irreversible deprotonation. masterorganicchemistry.comresearchgate.net |
| Williamson Ether Synthesis (Phase-Transfer Catalysis) | Aqueous Sodium Hydroxide (NaOH) | Dimethyl Sulfate ((CH₃)₂SO₄) | Biphasic (e.g., Toluene/Water) with PTC | Milder conditions, easier work-up, avoids hazardous reagents like NaH. researchgate.netresearchgate.net |
The synthesis of the (R)-enantiomer, 1-bromo-4-[(1R)-1-methoxyethyl]benzene, follows the identical synthetic sequence, with the only difference being the use of the opposite enantiomer of the chiral catalyst in the initial reduction step (i.e., (S)-CBS catalyst or a Ru-(R)-BINAP-(R,R)-diamine complex) to produce (R)-1-(4-bromophenyl)ethanol. Subsequent methylation proceeds as described above.
Chemical Reactivity and Mechanistic Investigations of 1 Bromo 4 1s 1 Methoxyethyl Benzene
Transition Metal-Catalyzed Cross-Coupling Reactions
The presence of an aryl bromide functional group makes 1-bromo-4-[(1S)-1-methoxyethyl]benzene a suitable candidate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of more complex molecular architectures. The electron-donating nature of the methoxyethyl group can influence the reactivity of the aryl bromide in these transformations.
Suzuki-Miyaura Coupling for Aryl-Aryl and Aryl-Alkyl Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds, typically employing a palladium catalyst, a base, and an organoboron reagent. For this compound, this reaction would involve its coupling with a variety of aryl or alkyl boronic acids or their esters.
While specific studies on this compound are not extensively documented in publicly available literature, the general mechanism and conditions for similar aryl bromides are well-established. The reaction is compatible with a wide range of functional groups and the mild conditions often preserve the stereochemistry of chiral centers not directly involved in the reaction, such as the (S)-1-methoxyethyl group.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Arylboronic acid |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 80-100 | Alkylboronic ester |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | Vinylboronic acid |
This table represents typical conditions for Suzuki-Miyaura reactions and is not based on specific experimental data for this compound.
Sonogashira Coupling for Carbon-Carbon Triple Bond Introduction
The Sonogashira coupling reaction facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This reaction would enable the introduction of an alkynyl moiety onto the phenyl ring of this compound.
The reactivity of aryl bromides in Sonogashira coupling is generally lower than that of aryl iodides, often requiring higher temperatures or more active catalyst systems. The choice of palladium catalyst, ligand, copper source, and amine base can significantly influence the reaction efficiency. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.
Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides
| Palladium Catalyst | Copper Co-catalyst | Ligand | Base/Solvent | Temperature (°C) |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Triethylamine | 50-100 |
| Pd(OAc)₂ | None | XPhos | Diisopropylamine | Room Temp - 80 |
| Pd(PPh₃)₄ | CuI | - | Pyrrolidine | Room Temp |
This table represents typical conditions for Sonogashira reactions and is not based on specific experimental data for this compound.
Stille Coupling and Other Organotin-Mediated Reactions
The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by a palladium complex. This reaction offers a versatile method for creating new carbon-carbon bonds and is known for its tolerance of a wide array of functional groups. For this compound, coupling with various organostannanes (e.g., aryl-, vinyl-, or alkylstannanes) would yield the corresponding substituted products.
A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. The reaction mechanism generally follows the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Negishi, Kumada, and Buchwald-Hartwig Amination Reactions
Other important cross-coupling reactions applicable to this compound include the Negishi, Kumada, and Buchwald-Hartwig amination reactions.
Negishi Coupling utilizes organozinc reagents, which are generally more reactive than organoboron and organotin compounds, often allowing for milder reaction conditions. This method is particularly effective for the formation of C(sp²)–C(sp³) bonds.
Kumada Coupling employs Grignard reagents (organomagnesium halides) and is one of the earliest developed cross-coupling reactions. Its application can be limited by the high reactivity of Grignard reagents, which are incompatible with many functional groups.
Buchwald-Hartwig Amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. This reaction would allow for the synthesis of N-aryl derivatives from this compound. A variety of palladium catalysts and phosphine (B1218219) ligands have been developed to achieve high efficiency and broad substrate scope.
Mechanistic Pathways of Palladium, Nickel, and Copper Catalysis
The mechanisms of these transition metal-catalyzed cross-coupling reactions generally follow a catalytic cycle involving three key steps:
Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-bromine bond of this compound to form a higher-valent organometallic complex. This step is often the rate-determining step of the catalytic cycle.
Transmetalation: The organic group from the organometallic coupling partner (e.g., organoboron, -tin, -zinc, or -magnesium) is transferred to the metal center of the catalyst, displacing the halide. In the case of Buchwald-Hartwig amination, this step involves the formation of a metal-amido complex.
Reductive Elimination: The two organic groups on the metal center couple and are eliminated from the catalyst, forming the new carbon-carbon or carbon-nitrogen bond and regenerating the low-valent metal catalyst, which can then re-enter the catalytic cycle.
The specific ligand coordinated to the metal center plays a crucial role in modulating the reactivity and stability of the catalytic species throughout the cycle. The choice of metal (palladium, nickel, or copper) also significantly impacts the reaction's scope and conditions. For instance, nickel catalysts are often more cost-effective and can be effective for coupling less reactive aryl chlorides, while copper is a key co-catalyst in the traditional Sonogashira reaction.
Nucleophilic Substitution Reactions at the Aryl Bromide and Chiral Center
Nucleophilic substitution reactions on this compound can potentially occur at two distinct sites: the aryl bromide and the chiral benzylic center.
The direct nucleophilic aromatic substitution (SNAAr) on the aryl bromide is generally challenging. Aryl halides are typically unreactive towards nucleophiles unless the aromatic ring is activated by strong electron-withdrawing groups in the ortho and/or para positions, which is not the case for this compound. The methoxyethyl group is electron-donating, which further deactivates the ring towards nucleophilic attack. Reactions proceeding via a benzyne (B1209423) intermediate are possible under very strong basic conditions, but these often lead to a mixture of regioisomers.
The chiral benzylic center, being an ether, is generally stable under neutral and basic conditions. However, under acidic conditions, the ether linkage could be cleaved. Nucleophilic substitution at this benzylic carbon (an SN1 or SN2 type reaction) would require activation of the methoxy (B1213986) group to become a better leaving group, for example, by protonation under strongly acidic conditions. An SN1-type reaction would proceed through a benzylic carbocation, which would lead to racemization of the chiral center. An SN2-type reaction would result in an inversion of the stereochemistry at the chiral center. However, such reactions are not typically observed under standard cross-coupling conditions.
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. The regiochemical outcome of such reactions is dictated by the directing effects of the two substituents already present on the ring: the bromine atom and the (1S)-1-methoxyethyl group.
The bromine atom is a deactivating substituent, meaning it makes the aromatic ring less reactive towards electrophiles than benzene itself. This is due to its electron-withdrawing inductive effect. However, through resonance, it can donate lone pair electrons to the ring, which directs incoming electrophiles to the ortho and para positions. libretexts.orgunizin.org Since the para position is already occupied, the bromine atom directs incoming electrophiles to the positions ortho to it (positions 3 and 5).
Conversely, the (1S)-1-methoxyethyl group, an alkyl ether substituent, is generally considered an activating group. libretexts.orgunizin.org The alkyl portion is electron-donating via an inductive effect, and the oxygen atom can donate a lone pair of electrons through resonance, both of which increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. This group also directs incoming electrophiles to the ortho and para positions. libretexts.orgunizin.org Given that the para position is blocked by the bromine atom, the (1S)-1-methoxyethyl group directs incoming electrophiles to the positions ortho to it (positions 3 and 5).
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Type | Reactivity Effect | Directing Effect |
| -Br | Halogen | Deactivating | ortho, para |
| -CH(OCH₃)CH₃ | Alkyl Ether | Activating | ortho, para |
The steric hindrance presented by the methoxyethyl group might influence the ratio of substitution at the two available ortho positions, although they are electronically equivalent.
Oxidation and Reduction Pathways of the Methoxyethyl Moiety
The methoxyethyl substituent on this compound presents a site for both oxidation and reduction reactions, specifically at the benzylic position.
Oxidation:
The benzylic carbon of the methoxyethyl group is susceptible to oxidation. libretexts.org Oxidation of benzylic ethers can proceed through different pathways depending on the oxidant used. Strong oxidizing agents, such as hot acidic potassium permanganate, can lead to the cleavage of the C-C bond of the side chain, ultimately forming the corresponding benzoic acid, in this case, 4-bromobenzoic acid. libretexts.org
Milder and more selective oxidizing agents can be employed to achieve different transformations. For instance, photooxidation sensitized by 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) can oxidize benzyl (B1604629) methyl ethers to a mixture of benzaldehydes and methyl benzoates. rsc.org Another approach involves the use of hypervalent iodine reagents, which can directly oxidize benzyl ethers to the corresponding benzoate (B1203000) esters or cleave them to form benzaldehyde (B42025) derivatives. siu.edu The use of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate can cleave benzylic ethers to yield the corresponding aromatic aldehyde and alcohol. acs.org In the context of this compound, oxidation could potentially yield 4'-bromoacetophenone (B126571) through the cleavage of the methyl ether and subsequent oxidation of the resulting secondary alcohol. The oxidation of the similar compound 1-bromo-4-ethylbenzene (B134493) to 4'-bromoacetophenone has been reported. sigmaaldrich.com
Table 2: Potential Oxidation Products of the Methoxyethyl Moiety
| Oxidizing Agent/Conditions | Potential Product(s) |
| Hot acidic KMnO₄ | 4-Bromobenzoic acid |
| Selective oxidants (e.g., hypervalent iodine reagents) | 4'-Bromoacetophenone, Methyl 4-bromobenzoate |
| Photooxidation (sensitized) | 4-Bromobenzaldehyde, Methyl 4-bromobenzoate |
Reduction:
The methoxyethyl group can also undergo reduction. Catalytic hydrogenation is a common method for the cleavage of benzylic ethers. youtube.com Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂) or a hydrogen donor like formic acid or triethylsilane can lead to the reductive cleavage of the C-O bond of the ether. youtube.combeilstein-journals.org This process, known as hydrogenolysis, would convert the methoxyethyl group into an ethyl group, yielding 1-bromo-4-ethylbenzene. youtube.com This method is often chemoselective, leaving other functional groups on the aromatic ring, such as the bromo group, intact under appropriate conditions.
Rearrangement Reactions and Fragmentation Processes
While solution-phase rearrangement reactions of this compound are not widely documented, its behavior under mass spectrometry conditions provides insight into potential rearrangement and fragmentation pathways. These gas-phase reactions are crucial for the structural elucidation of the compound.
Upon electron ionization (EI) in a mass spectrometer, organic molecules form radical cations that can undergo various fragmentation and rearrangement processes. For alkylbenzenes, a common fragmentation pathway is benzylic cleavage, where the bond between the benzylic carbon and the rest of the alkyl chain is broken. thieme-connect.de For this compound, this would involve the loss of a methyl radical (•CH₃) to form a resonance-stabilized benzylic cation.
The fragmentation of (1-methoxyethyl)benzene, a related compound, shows prominent peaks at m/z 121 and 105. nih.govnist.gov The peak at m/z 121 likely corresponds to the loss of a methyl radical, and the peak at m/z 105 corresponds to the loss of the methoxy group.
For this compound, the presence of the bromine atom introduces a characteristic isotopic pattern due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This results in M and M+2 peaks in the mass spectrum for the molecular ion and any bromine-containing fragments. libretexts.org
A significant fragmentation pathway for the molecular ion of this compound would be the cleavage of the bond between the benzylic carbon and the methoxy group, leading to the loss of a methoxy radical (•OCH₃) and the formation of a 4-bromo-ethylbenzene cation. This cation could then undergo further fragmentation.
Furthermore, studies on the mass spectrometry of alkylbenzenes have indicated the possibility of rearrangement reactions, such as ring expansion of the benzene ring to form a tropylium-like structure. core.ac.uk For instance, partial ring expansion has been reported for ionized 4-bromo-1-ethylbenzene. core.ac.uk It is plausible that the molecular ion of this compound could undergo similar skeletal rearrangements prior to fragmentation. Carbocation intermediates formed during fragmentation can also be subject to hydride or alkyl shifts to form more stable carbocations before further fragmentation occurs. masterorganicchemistry.comlumenlearning.commasterorganicchemistry.com
Table 3: Predicted Major Fragmentation Pathways for this compound in Mass Spectrometry
| Fragmentation Pathway | Neutral Loss | Key Fragment Ion |
| α-cleavage (loss of methyl) | •CH₃ | [M - 15]⁺ |
| α-cleavage (loss of methoxy) | •OCH₃ | [M - 31]⁺ |
| Benzylic cleavage | C₂H₅O• | [C₆H₄Br]⁺ |
Stereochemical Analysis and Chirality Control in 1 Bromo 4 1s 1 Methoxyethyl Benzene Chemistry
Determination of Absolute Configuration and Enantiomeric Purity
The definitive assignment of the (S) configuration at the chiral center of 1-bromo-4-[(1S)-1-methoxyethyl]benzene and the quantification of its enantiomeric purity are critical for its use in stereoselective synthesis. Several analytical techniques are employed for this purpose.
Absolute Configuration Determination:
The absolute configuration of a chiral molecule can be unequivocally determined using methods like X-ray crystallography, provided a suitable single crystal can be obtained. spark904.nl This technique provides a detailed three-dimensional map of the electron density in the crystal, allowing for the direct visualization of the spatial arrangement of the atoms. Another powerful, non-destructive method is Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light. spark904.nl By comparing the experimental VCD spectrum to quantum chemical predictions for a known configuration, the absolute stereochemistry can be assigned without the need for crystallization or chemical derivatization. spark904.nl
Enantiomeric Purity Analysis:
Enantiomeric purity, a measure of the excess of one enantiomer over the other, is commonly determined using chromatographic and spectroscopic methods. libretexts.orglibretexts.org Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique where the enantiomers are separated on a chiral stationary phase. libretexts.orgnih.govnih.gov The differential interaction between each enantiomer and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. libretexts.org
Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy can be used in conjunction with chiral solvating agents (CSAs) or by converting the enantiomers into diastereomers. libretexts.orglibretexts.org Chiral solvating agents, such as (R)-1,1'-bi-2-naphthol, form transient diastereomeric complexes with the enantiomers, which can result in distinct NMR signals for each enantiomer. libretexts.org Derivatization with a chiral reagent also forms diastereomers, which have different physical properties and can be distinguished by standard NMR techniques. libretexts.org
Table 1: Methods for Stereochemical Analysis
| Technique | Purpose | Principle |
|---|---|---|
| X-ray Crystallography | Determination of Absolute Configuration | Diffraction of X-rays by a single crystal to map atomic positions. spark904.nl |
| Vibrational Circular Dichroism (VCD) | Determination of Absolute Configuration | Differential absorption of left and right circularly polarized infrared light. spark904.nl |
| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of Enantiomeric Purity | Separation of enantiomers on a chiral stationary phase. libretexts.orgnih.govnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of Enantiomeric Purity | Use of chiral solvating agents or derivatization to create diastereomers with distinct NMR spectra. libretexts.orglibretexts.org |
Conformational Analysis and Stereoelectronic Effects on Reactivity
The reactivity of this compound is not solely dictated by its absolute configuration but also by the dynamic equilibrium of its various conformations and the influence of stereoelectronic effects.
Conformational Analysis:
The molecule can adopt various spatial arrangements due to rotation around its single bonds. The relative energies of these conformers are influenced by steric and electronic interactions. The methoxy (B1213986) and the 4-bromophenyl groups attached to the chiral center can rotate, leading to different staggered and eclipsed conformations. The most stable conformer will be the one that minimizes steric hindrance and maximizes stabilizing electronic interactions. Computational modeling and spectroscopic techniques like NMR can provide insights into the preferred conformations and the energy barriers between them.
Stereoelectronic Effects:
Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule. In this compound, the lone pairs on the methoxy oxygen and the π-system of the bromophenyl ring can interact with the σ and σ* orbitals of adjacent bonds. These interactions can influence bond lengths, bond angles, and, most importantly, the molecule's reactivity. For instance, the orientation of the C-O bond relative to the C-Br bond can affect the rate of nucleophilic substitution reactions at the benzylic carbon.
Diastereoselective Transformations Involving the Chiral Center
The chiral center in this compound can direct the stereochemical outcome of reactions at other sites in the molecule, a phenomenon known as diastereoselection. This is a powerful tool in asymmetric synthesis for creating new stereocenters with a high degree of control.
For example, if the ethyl group were to be further functionalized, the existing (S)-stereocenter would influence the approach of reagents, leading to the preferential formation of one diastereomer over the other. The size and nature of the substituents on the chiral center (the methoxy group and the 4-bromophenyl group) play a crucial role in dictating the extent of this diastereoselectivity.
Retention and Inversion of Stereochemistry During Chemical Transformations
Chemical reactions at the chiral center of this compound can proceed with either retention of the original (S) configuration, inversion to the (R) configuration, or a mixture of both (racemization). The stereochemical outcome is highly dependent on the reaction mechanism.
SN2 Reactions:
A bimolecular nucleophilic substitution (SN2) reaction at the chiral carbon would typically proceed with a complete inversion of stereochemistry. The nucleophile attacks the carbon atom from the side opposite to the leaving group (in this case, if a group were to be displaced from the ethyl chain), resulting in a Walden inversion.
SN1 Reactions:
In contrast, a unimolecular nucleophilic substitution (SN1) reaction would likely lead to racemization. masterorganicchemistry.comlibretexts.org This mechanism involves the formation of a planar carbocation intermediate after the departure of the leaving group. libretexts.org The incoming nucleophile can then attack this planar intermediate from either face with equal probability, leading to a mixture of retention and inversion products. masterorganicchemistry.comlibretexts.org
Table 2: Stereochemical Outcomes of Substitution Reactions
| Reaction Type | Mechanism | Stereochemical Outcome at Chiral Center |
|---|---|---|
| SN2 | Bimolecular, one-step | Inversion masterorganicchemistry.com |
Influence of Stereochemistry on Reaction Kinetics and Thermodynamics
The (1S) stereochemistry of this compound can have a significant impact on the rates (kinetics) and equilibrium positions (thermodynamics) of chemical reactions.
Reaction Kinetics:
The rate of a reaction is determined by the activation energy, which is the energy difference between the reactants and the transition state. The specific three-dimensional arrangement of the (S)-enantiomer can lead to different transition state energies compared to its (R)-enantiomer when reacting with other chiral molecules or in a chiral environment. For instance, in an SN1 reaction, the stability of the carbocation intermediate, which is formed in the rate-determining step, will influence the reaction rate. libretexts.org The stereochemistry of the starting material can affect the ease of forming this intermediate.
Thermodynamics:
Thermodynamics governs the relative stability of reactants and products. While the enantiomers of this compound have identical thermodynamic properties in an achiral environment, their interactions with other chiral molecules will result in diastereomeric products with different stabilities. The relative energies of these diastereomeric products will determine the position of the equilibrium. For example, in a diastereoselective reaction, the product ratio at equilibrium is determined by the difference in the Gibbs free energy of the diastereomeric products.
Advanced Analytical Methodologies for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 1-bromo-4-[(1S)-1-methoxyethyl]benzene, a combination of one-dimensional and advanced two-dimensional NMR techniques provides a complete picture of its molecular framework.
Advanced 2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
Advanced 2D NMR experiments are indispensable for assigning the complex proton and carbon spectra of substituted aromatic compounds.
¹H NMR: In a typical ¹H NMR spectrum of a 1,4-disubstituted benzene (B151609) derivative, the aromatic protons often appear as two doublets, a pattern sometimes referred to as an AA'BB' system, especially at higher magnetic fields. stackexchange.comyoutube.comlibretexts.org For this compound, the protons on the benzene ring ortho to the bromo group would be chemically shifted differently from those ortho to the methoxyethyl group. The benzylic proton (CH-O) would appear as a quartet, coupled to the methyl protons, and the methoxy (B1213986) protons would be a singlet. The terminal methyl group of the ethyl moiety would present as a doublet.
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each carbon atom. Aromatic carbons typically resonate in the 120-150 ppm range. libretexts.org The presence of the bromine atom and the methoxyethyl group will influence the chemical shifts of the aromatic carbons.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show a clear correlation between the benzylic proton and the methyl protons of the ethyl group, confirming their connectivity. It would also show correlations between adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached, and usually more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For instance, it would show a correlation between the benzylic proton and the aromatic carbon it is attached to (C1 of the ethyl group), as well as the ipso-carbon of the benzene ring. Correlations from the methoxy protons to the methoxy carbon and the benzylic carbon would also be observed.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons. For a chiral molecule like this, NOESY can help in confirming the conformation. For example, a NOE between the methoxy protons and the benzylic proton would be expected.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |
| Aromatic CH (ortho to Bromo) | ~7.4-7.6 (d) | ~120-122 | COSY with adjacent aromatic CH; HMBC to ipso-C with Br and adjacent CH |
| Aromatic CH (ortho to Ethyl) | ~7.1-7.3 (d) | ~128-130 | COSY with adjacent aromatic CH; HMBC to ipso-C with ethyl and adjacent CH |
| Benzylic CH | ~4.5-4.8 (q) | ~75-80 | COSY with CH₃; HSQC to benzylic C; HMBC to ipso-aromatic C and methoxy C |
| Methoxy CH₃ | ~3.3-3.5 (s) | ~55-60 | HSQC to methoxy C; HMBC to benzylic C; NOESY with benzylic H |
| Ethyl CH₃ | ~1.4-1.6 (d) | ~20-25 | COSY with benzylic CH; HSQC to ethyl CH₃ C; HMBC to benzylic C |
| Aromatic C-Br | - | ~121-123 | HMBC from ortho aromatic protons |
| Aromatic C-Ethyl | - | ~140-143 | HMBC from benzylic H and ortho aromatic protons |
Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.
Application of Chiral Shift Reagents and Chiral Solvating Agents in NMR
To determine the enantiomeric purity of this compound, chiral auxiliaries can be used in NMR spectroscopy. Enantiomers are chemically identical and thus have identical NMR spectra. However, in a chiral environment, they can be distinguished.
Chiral Shift Reagents (CSRs): These are typically lanthanide complexes that are themselves chiral. researchgate.netfiveable.melibretexts.org When a CSR is added to a solution of a racemic mixture, it forms diastereomeric complexes with each enantiomer. These diastereomeric complexes have different NMR spectra, leading to the separation of signals for the two enantiomers. The integration of these separated signals allows for the determination of the enantiomeric excess. For ethers, which are weak Lewis bases, lanthanide shift reagents have been particularly useful. researchgate.netnih.gov
Chiral Solvating Agents (CSAs): CSAs are chiral solvents or additives that form transient diastereomeric solvates with the enantiomers of the analyte. nih.gov This interaction can induce small but measurable differences in the chemical shifts of the enantiomers, allowing for their differentiation and quantification by NMR.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is a powerful technique for determining the precise molecular formula of a compound. For this compound (C₉H₁₁BrO), HRMS can measure the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition.
The fragmentation pattern in the mass spectrum can also provide structural information. For aryl ethers, common fragmentation pathways include α-cleavage and cleavage of the C-O bond. miamioh.edu In the case of this compound, characteristic fragments would include the loss of the methoxy group or the entire methoxyethyl side chain. The presence of bromine is easily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). nih.govacs.org
Table 2: Expected HRMS Data for this compound
| Ion | Formula | Calculated m/z | Expected Isotopic Pattern |
| [M]⁺ | C₉H₁₁⁷⁹BrO | 214.0021 | M and M+2 peaks of similar intensity |
| [M]⁺ | C₉H₁₁⁸¹BrO | 215.9999 | M and M+2 peaks of similar intensity |
| [M-OCH₃]⁺ | C₈H₈⁷⁹Br | 182.9864 | M and M+2 peaks of similar intensity |
| [M-CH(OCH₃)CH₃]⁺ | C₆H₄⁷⁹Br | 154.9527 | M and M+2 peaks of similar intensity |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. researchgate.netnih.govresearchgate.net If a suitable single crystal of enantiomerically pure this compound can be grown, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR.
Crucially, for determining the absolute configuration, the technique of anomalous dispersion is used. nih.govresearchgate.net The presence of the relatively heavy bromine atom enhances this effect, making the assignment of the (S) configuration at the chiral center more reliable. The determination of the absolute configuration is critical for understanding the molecule's biological activity and for ensuring the stereochemical integrity of synthetic processes. In cases where the molecule itself is difficult to crystallize, co-crystallization with a chiral auxiliary of known absolute configuration can be employed. researchgate.netnih.gov
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
Chiral chromatography is a widely used technique for separating enantiomers and determining their relative amounts, thus establishing the enantiomeric excess (ee) of a sample. scielo.br
Chiral High-Performance Liquid Chromatography (HPLC): In chiral HPLC, the stationary phase is chiral. scielo.br As the racemic mixture of 1-bromo-4-(1-methoxyethyl)benzene passes through the column, the two enantiomers interact differently with the chiral stationary phase, leading to different retention times and their separation. By comparing the chromatogram of the sample to that of a racemic standard, the enantiomeric excess can be accurately quantified. Various types of chiral stationary phases are commercially available, often based on polysaccharides or cyclodextrins. nih.gov
Chiral Gas Chromatography (GC): For volatile compounds, chiral GC is an effective alternative. scielo.br Similar to chiral HPLC, it utilizes a chiral stationary phase to separate the enantiomers. The choice between HPLC and GC depends on the volatility and thermal stability of the analyte.
Chiroptical Spectroscopy (Electronic Circular Dichroism, Optical Rotatory Dispersion)
Chiroptical techniques measure the differential interaction of chiral molecules with polarized light and are powerful non-destructive methods for determining absolute configuration. nih.govresearchgate.netdaneshyari.com
Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.govmdpi.com The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule. The presence of the benzene ring chromophore in this compound makes it amenable to ECD analysis. The experimental ECD spectrum can be compared to a theoretically calculated spectrum for the known (S) configuration to confirm the absolute stereochemistry. nih.gov
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. researchgate.netdaneshyari.com While largely superseded by ECD for stereochemical determination, it can still provide valuable information. The shape of the ORD curve, particularly in the region of a chromophore's absorption, is characteristic of the absolute configuration.
Table 3: Summary of Analytical Methodologies and Their Applications
| Technique | Information Obtained |
| 2D NMR (COSY, HSQC, HMBC, NOESY) | Molecular connectivity, relative stereochemistry, and conformation. |
| NMR with Chiral Auxiliaries | Enantiomeric excess and absolute configuration (relative to the auxiliary). |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular formula and fragmentation patterns. |
| X-ray Crystallography | Solid-state 3D structure, bond lengths/angles, and absolute configuration. |
| Chiral Chromatography (HPLC, GC) | Enantiomeric separation and determination of enantiomeric excess. |
| Chiroptical Spectroscopy (ECD, ORD) | Absolute configuration in solution. |
Computational Chemistry and Theoretical Studies on 1 Bromo 4 1s 1 Methoxyethyl Benzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. By modeling the electron density, DFT calculations can elucidate various properties of 1-bromo-4-[(1S)-1-methoxyethyl]benzene, offering insights into its stability and chemical reactivity.
Research Findings: Theoretical investigations on related aromatic compounds demonstrate that DFT methods, such as B3LYP with a 6-311G basis set, can accurately predict molecular geometries and electronic properties. mdpi.com For this compound, DFT calculations would begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a wealth of information can be derived.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. espublisher.com
Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the electronegative oxygen and bromine atoms would be expected to be regions of negative potential (red/yellow), while hydrogen atoms would be regions of positive potential (blue).
| Parameter | Definition | Hypothetical Value for this compound |
| HOMO Energy | EHOMO | -6.5 eV |
| LUMO Energy | ELUMO | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 eV |
| Global Softness (S) | 1/(2η) | 0.189 eV-1 |
| Electrophilicity Index (ω) | χ2/(2η) | 2.79 eV |
| Note: Values are hypothetical and for illustrative purposes, based on typical ranges for similar organic molecules. |
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations are particularly useful for understanding the conformational flexibility and non-covalent interactions of this compound in different environments, such as in a solvent.
Research Findings: An MD simulation for this molecule would involve placing it in a simulation box filled with a chosen solvent (e.g., water or a nonpolar organic solvent) and solving Newton's equations of motion for every atom in the system. The simulation would trace the trajectory of the molecule over a period of nanoseconds or longer, revealing its preferred shapes and interactions.
The primary focus for this compound would be the conformational landscape defined by the rotation around its single bonds. Key dihedral angles, such as the C-C-O-C angle of the methoxyethyl group and the rotation of the entire side chain relative to the benzene (B151609) ring, would be monitored. Analysis of the simulation trajectory would reveal the probability of finding the molecule in specific conformations, identifying the most stable rotamers and the energy barriers between them.
MD simulations also provide detailed insight into intermolecular interactions. The radial distribution function between specific atoms of the solute and solvent can be calculated to understand the solvation shell structure. For instance, one could analyze the interactions between the bromine atom and solvent molecules, which could be influenced by halogen bonding, or the hydrogen bonding potential of the ether oxygen.
| Dihedral Angle of Interest | Atoms Defining the Angle | Expected Conformational Behavior |
| τ1 | C(aromatic)-C(aromatic)-C(ethyl)-O(methoxy) | Defines the orientation of the ethyl group relative to the plane of the benzene ring. |
| τ2 | C(aromatic)-C(ethyl)-O(methoxy)-C(methyl) | Governs the position of the methyl group in the methoxy (B1213986) moiety. |
| Note: This table illustrates the key torsional angles that would be analyzed in an MD simulation to understand the molecule's flexibility. |
Mechanistic Elucidation and Transition State Analysis through Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, allowing for the identification of intermediates and the calculation of activation energies. For this compound, this approach can be used to study its reactivity in various organic transformations, such as cross-coupling reactions.
Research Findings: A common reaction for aryl bromides is the Suzuki-Miyaura cross-coupling. A computational study of this reaction would involve modeling the entire catalytic cycle. Using DFT, one could calculate the energies of all reactants, intermediates, and products. A crucial part of this analysis is locating the transition state (TS) for each elementary step (e.g., oxidative addition, transmetalation, reductive elimination).
| Reaction Coordinate Species | Description | Hypothetical Relative Energy (kcal/mol) |
| Reactants | This compound + Pd(0) catalyst | 0.0 |
| Transition State 1 (TS1) | Oxidative addition of the C-Br bond to the Pd(0) center | +15.5 |
| Intermediate 1 | Oxidative addition product | -5.2 |
| Transition State 2 (TS2) | Transmetalation step | +12.8 |
| ... | ... | ... |
| Products | Coupled product + Pd(0) catalyst | -25.0 |
| Note: This table provides a simplified, hypothetical energy profile for a Suzuki coupling reaction to illustrate the data obtained from transition state analysis. |
Prediction of Spectroscopic Parameters and Chiroptical Properties
Computational chemistry enables the prediction of various spectroscopic properties, which is invaluable for structure verification and the interpretation of experimental data. For this compound, these predictions are particularly important due to its chirality.
Research Findings: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method, typically at the DFT level of theory. researchgate.net The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental spectra to confirm the molecular structure.
Infrared (IR) spectroscopy frequencies and intensities can also be computed. researchgate.net This involves calculating the vibrational modes of the molecule. The predicted IR spectrum can help in identifying characteristic functional group vibrations, such as the C-O ether stretch or aromatic C-H bends.
Given the molecule's chirality, stemming from the (S) stereocenter, the prediction of chiroptical properties is of great interest. Time-dependent DFT (TD-DFT) is a powerful method for calculating the Electronic Circular Dichroism (ECD) spectrum. espublisher.com The ECD spectrum is the difference in absorption of left and right circularly polarized light. By comparing the computationally predicted ECD spectrum with the experimental one, the absolute configuration of the chiral center can be confidently assigned.
| Spectroscopic Parameter | Computational Method | Hypothetical Predicted Value |
| ¹H NMR Chemical Shift (CH-O) | DFT/GIAO | δ 4.15 ppm |
| ¹³C NMR Chemical Shift (C-Br) | DFT/GIAO | δ 121.0 ppm |
| IR Frequency (C-O Stretch) | DFT | ν 1095 cm-1 |
| ECD Cotton Effect (First) | TD-DFT | Δє = +2.5 at 230 nm |
| Note: Values are hypothetical and for illustrative purposes only. |
Quantitative Structure-Activity Relationships (QSAR) in Synthetic Design (excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and a specific property or outcome. While often used in drug discovery, QSAR can also be a powerful tool in synthetic design to predict reactivity or optimize reaction conditions, without considering biological activity.
Research Findings: In the context of synthetic design for derivatives of this compound, a QSAR model could be developed to predict the yield or rate of a particular reaction. This would involve creating a library of related compounds, for example, by varying the substituent on the benzene ring or altering the ether group.
For each compound in the series, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as:
Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial charges.
Steric descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft or Charton parameters).
Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.
These descriptors would then be correlated with an experimentally measured synthetic outcome (e.g., reaction yield in a Heck coupling) using statistical methods like multiple linear regression or partial least squares. The resulting QSAR equation can be used to predict the synthetic outcome for new, unsynthesized compounds, thereby guiding the design of substrates for optimal reaction performance.
| Compound Derivative | Electronic Descriptor (Hammett σ) | Steric Descriptor (Taft Es) | Predicted Yield (%) |
| -H (Parent Compound) | 0.00 | 0.00 | 75 |
| -NO₂ | +0.78 | -2.52 | 88 |
| -CH₃ | -0.17 | -1.24 | 65 |
| -F | +0.06 | -0.46 | 72 |
| Note: This table presents a hypothetical QSAR dataset for a generic reaction, illustrating the relationship between calculated descriptors and a synthetic outcome. |
Applications As a Versatile Synthetic Building Block in Complex Molecule Synthesis
Precursor in the Synthesis of Chiral Polyaromatic Systems
The synthesis of chiral polyaromatic systems, which are of significant interest for their applications in materials science and chiroptical devices, can be envisioned utilizing 1-bromo-4-[(1S)-1-methoxyethyl]benzene as a key starting material. The bromine atom on the phenyl ring is ideally positioned for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction would allow for the facile introduction of other aromatic or heteroaromatic units, leading to the formation of chiral biaryls and more extended polyaromatic structures. The (1S)-1-methoxyethyl group would impart chirality to the resulting molecule, influencing its three-dimensional structure and, consequently, its physical and chemical properties.
| Reactant | Coupling Partner | Catalyst System | Product Type |
| This compound | Arylboronic acid | Pd(0) catalyst, base | Chiral biaryl |
| This compound | Heteroarylboronic acid | Pd(0) catalyst, base | Chiral heteroaryl-aryl compound |
Intermediate in the Preparation of Functional Organic Materials
The unique combination of a chiral center and a reactive bromoarene moiety makes this compound a promising intermediate in the development of novel functional organic materials. For instance, its incorporation into polymer backbones or as a side-chain substituent could lead to the creation of chiral polymers with specific optical or electronic properties. The methoxy (B1213986) group can also be a site for further functionalization or can be cleaved to reveal a secondary alcohol, providing another point for modification. The resulting materials could find applications in areas such as chiral chromatography, nonlinear optics, or as components in organic light-emitting diodes (OLEDs).
Building Block for Advanced Ligands and Catalysts in Asymmetric Synthesis
The creation of new chiral ligands is a cornerstone of asymmetric catalysis, enabling the enantioselective synthesis of a vast array of chemical compounds. This compound serves as an excellent starting point for the synthesis of such ligands. The bromo-substituent can be readily converted into other functional groups, such as phosphines, amines, or other coordinating moieties, through various synthetic transformations. The inherent chirality of the (1S)-1-methoxyethyl group can induce asymmetry in the metal complexes formed from these ligands, which in turn can catalyze reactions to produce a desired enantiomer of a product in high excess.
| Ligand Precursor | Functionalization Reaction | Target Ligand Class |
| This compound | Lithiation followed by reaction with a chlorophosphine | Chiral phosphine (B1218219) ligands |
| This compound | Buchwald-Hartwig amination | Chiral amine ligands |
Contribution to the Synthesis of Bioactive Scaffolds and Natural Product Analogues
In the realm of medicinal chemistry and natural product synthesis, the construction of molecules with precise three-dimensional arrangements is paramount. While this article does not discuss biological activity, the structural motifs present in this compound are relevant to the synthesis of complex bioactive scaffolds and analogues of natural products. The chiral 1-phenylethylamine (B125046) and related structures are common in many biologically relevant molecules. The ability to introduce the 4-substituted-(1S)-1-methoxyethylphenyl group into a larger molecule via its bromo-functionality allows for the systematic exploration of structure-activity relationships in drug discovery programs. The methoxy group serves as a protecting group for the secondary alcohol, which can be deprotected at a later synthetic stage to reveal a new site for diversification.
Future Perspectives and Emerging Research Directions in 1 Bromo 4 1s 1 Methoxyethyl Benzene Chemistry
Development of More Efficient and Sustainable Enantioselective Synthetic Routes
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials sciences. nih.govenamine.net While methods exist for preparing chiral building blocks, the development of more efficient, sustainable, and cost-effective enantioselective routes to 1-bromo-4-[(1S)-1-methoxyethyl]benzene remains a critical research objective.
Future work will likely focus on several key areas:
Asymmetric Catalysis : Transition metal-catalyzed asymmetric hydrogenation of the corresponding ketone, 1-(4-bromophenyl)ethanone, represents a direct and atom-economical approach. nih.govacs.orgnih.gov Research is ongoing to develop novel chiral ligands and catalysts (e.g., based on ruthenium, rhodium, iridium, or nickel) that can achieve high enantioselectivity (ee >99%) and turnover numbers under milder, more sustainable conditions. acs.orgrsc.org The use of earth-abundant metal catalysts is a particularly attractive avenue for green chemistry. acs.org
Biocatalysis : The use of enzymes, such as ketoreductases (KREDs), offers a highly selective and environmentally benign alternative to traditional chemical methods. chemrxiv.org Future research will involve screening for and engineering robust enzymes that can reduce the prochiral ketone substrate with high stereospecificity and on a large scale. Biocatalytic processes often proceed in aqueous media under ambient conditions, significantly reducing the environmental footprint. hims-biocat.eu
Enantioselective Arylation : Advanced methods, such as the enantioselective Heck-Matsuda arylation of vinyl ethers, could provide alternative convergent strategies. researchgate.net Developing catalytic systems that can control the stereochemistry at the benzylic position during a C-C bond-forming reaction would be a significant step forward.
Table 1: Comparison of Potential Enantioselective Synthetic Strategies
| Synthetic Strategy | Catalyst/Reagent Type | Potential Advantages | Key Research Challenges |
| Asymmetric Hydrogenation | Chiral transition metal complexes (Rh, Ru, Ir, Ni) | High atom economy, direct route, well-established principles. nih.govacs.org | Cost of precious metals, catalyst loading, ligand sensitivity. |
| Biocatalytic Reduction | Ketoreductase (KRED) enzymes | High enantioselectivity, mild/green conditions, high sustainability. chemrxiv.orghims-biocat.eu | Enzyme stability, substrate scope, process optimization for scale-up. |
| Chiral Pool Synthesis | Starting from enantiopure precursors | Predictable stereochemistry, established transformations. rsc.org | Limited availability of suitable starting materials, potentially longer synthetic sequences. |
| Enantioselective Arylation | Palladium catalysts with chiral ligands | Convergent synthesis, potential for modularity. researchgate.net | Regio- and enantioselectivity control, substrate scope limitations. |
Exploration of Novel Reactivity Modes and Catalytic Systems
The reactivity of this compound is dominated by the chemistry of its aryl bromide group, typically in cross-coupling reactions. However, emerging research is focused on unlocking novel reactivity modes through advanced catalytic systems.
C-H Functionalization : Directed C-H activation presents a powerful strategy for derivatization. capes.gov.bryoutube.com The methoxyethyl side chain could potentially act as a directing group to functionalize the ortho-positions of the benzene (B151609) ring, bypassing traditional electrophilic aromatic substitution pathways. Research into ruthenium(II) or palladium(II) catalytic systems could enable the direct introduction of new functional groups. capes.gov.br
Novel Cross-Coupling Partners : While standard Suzuki, Sonogashira, and Buchwald-Hartwig couplings are routine, the exploration of less conventional coupling partners is a promising frontier. This includes the use of organometallic reagents derived from less common metals and the development of photoredox or nickel-catalyzed C(sp²)–C(sp³) couplings to introduce complex alkyl chains. acs.org
Dual-Function Catalysis : Systems that can simultaneously activate the aryl bromide and another part of the molecule could lead to novel tandem reactions. For instance, a catalyst that facilitates a coupling reaction at the bromide position while also mediating a transformation at the methoxyethyl side chain would enable rapid increases in molecular complexity.
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery of new derivatives and their applications, the integration of modern synthesis technologies is essential.
Flow Chemistry : Translating the synthesis of this compound and its subsequent derivatization reactions into continuous flow processes offers numerous advantages. These include enhanced safety (especially for hazardous reactions), precise control over reaction parameters (temperature, pressure, and time), improved reproducibility, and easier scalability. Halogen-metal exchange and subsequent quenching, a common reaction for this substrate, is particularly well-suited for flow chemistry, minimizing the decomposition of reactive organometallic intermediates.
Automated Synthesis : Coupling flow reactors with automated purification and analysis platforms can create high-throughput synthesis systems. Such platforms would allow for the rapid generation of libraries of derivatives of this compound, where substituents are varied systematically. This is invaluable for structure-activity relationship (SAR) studies in drug discovery and materials science. nih.govnih.gov
Advanced Computational Design of Derivatives with Tunable Properties
Computational chemistry provides powerful predictive tools to guide synthetic efforts, saving time and resources.
Quantitative Structure-Activity Relationship (QSAR) : By developing QSAR models, researchers can predict the biological activity or physical properties of derivatives of this compound based on their chemical structure. nih.govnih.govresearchgate.net For example, models could be built to predict the toxicity or biodegradability of related compounds, guiding the design of more environmentally friendly alternatives. researchgate.net
Density Functional Theory (DFT) : DFT calculations can be employed to predict the electronic properties (e.g., HOMO/LUMO energies), steric profiles, and reaction mechanisms of derivatives. researchgate.net This allows for the in silico design of molecules with tailored properties, such as specific absorption spectra for dye applications or optimized binding geometries for biological targets. For instance, one could computationally screen a virtual library of derivatives to identify candidates with desirable electronic characteristics before committing to their synthesis.
Table 2: Hypothetical Computational Screening of Derivatives
| Derivative | Substituent at C4-Bromo Position | Calculated Dipole Moment (Debye) | Predicted λ_max (nm) |
| Parent Compound | -Br | 2.15 | 225 |
| Derivative A | -CN | 4.30 | 245 |
| Derivative B | -N(CH₃)₂ | 2.90 | 260 |
| Derivative C | -CF₃ | 4.10 | 228 |
| Derivative D | -ethynylbenzene | 2.25 | 280 |
Note: The data in this table is illustrative and represents the type of output that could be generated from computational design studies.
Investigation of Solid-State Reactivity and Supramolecular Assembly
The behavior of molecules in the solid state can differ significantly from their properties in solution. The specific combination of chirality, an aromatic ring, and a halogen atom in this compound makes it an intriguing candidate for studies in solid-state chemistry and supramolecular assembly.
Halogen Bonding : The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules to form ordered supramolecular structures. The interplay between halogen bonding, π-π stacking of the benzene rings, and steric interactions from the chiral side chain could lead to the formation of unique and predictable crystal packing motifs.
Chiral Self-Assembly : The inherent chirality of the molecule can direct the formation of higher-order helical or twisted assemblies in the solid state or in gels. magtech.com.cnrsc.orgnih.gov Such chiral superstructures are of great interest for applications in asymmetric catalysis, chiral sensing, and chiroptical materials. nih.govacs.org Future research will involve crystallizing the compound and its derivatives under various conditions and using techniques like X-ray diffraction and solid-state CD spectroscopy to characterize the resulting assemblies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-bromo-4-[(1S)-1-methoxyethyl]benzene, and how can reaction conditions be optimized?
- Methodology : Typical synthesis involves nucleophilic substitution or coupling reactions. For example, a Williamson ether synthesis could attach the methoxyethyl group to a bromobenzene precursor. Reaction optimization includes controlling temperature (e.g., reflux in THF at 70–80°C), using anhydrous conditions, and catalysts like NaH or Pd-based systems for coupling . Purification often employs column chromatography with gradients of ethyl acetate/hexane.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key structural features confirmed?
- Methodology :
- NMR : H NMR identifies the methoxyethyl group (δ ~3.3–3.5 ppm for OCH and δ ~1.2–1.4 ppm for the chiral center’s methyl) and aromatic protons (δ ~7.0–7.4 ppm). C NMR confirms the quaternary carbon adjacent to bromine .
- GC-MS/HPLC : Validates purity and molecular ion peaks (e.g., m/z 228 for [M]) .
- Polarimetry : Essential for confirming the (1S) enantiomer’s optical activity .
Q. How is this compound utilized as a building block in medicinal chemistry?
- Methodology : The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce pharmacophores. The methoxyethyl group enhances solubility and bioavailability in drug candidates targeting CNS receptors or enzyme inhibitors .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of the (1S)-configured methoxyethyl group?
- Methodology : Asymmetric catalysis using chiral ligands (e.g., BINOL-derived phosphines) during ketone reduction or alkylation steps. Kinetic resolution or enzymatic methods (e.g., lipases) can also achieve high enantiomeric excess (ee >95%) .
Q. How do computational studies (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?
- Methodology :
- DFT : Calculates transition-state energies for bromine substitution reactions, guiding solvent and catalyst selection.
- Docking : Models interactions with biological targets (e.g., cytochrome P450 enzymes) to predict metabolic stability .
Q. What approaches resolve contradictions in reported bioactivity data (e.g., conflicting IC values)?
- Methodology :
- Dose-response retesting : Validate assays under standardized conditions (pH, temperature).
- Metabolite profiling : Identify degradation products via LC-MS that may interfere with activity .
Q. How does the stereochemistry of the methoxyethyl group influence pharmacological activity?
- Methodology : Compare (1S) and (1R) enantiomers in vitro/in vivo. For example, test binding affinity to serotonin receptors using radioligand assays. Stereospecific effects on pharmacokinetics (e.g., half-life) are assessed via chiral HPLC and pharmacokinetic modeling .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?
- Methodology : Implement continuous-flow reactors for precise control of reaction parameters (residence time, mixing). Monitor enantiopurity with inline FTIR or Raman spectroscopy .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
